1-(2,3-Dimethylphenyl)butan-1-amine
Description
1-(2,3-Dimethylphenyl)butan-1-amine is a secondary amine featuring a butan-1-amine backbone substituted with a 2,3-dimethylphenyl group. The 2,3-dimethylphenyl moiety is notable in bioactive compounds, such as dexmedetomidine, a selective α2-adrenergic receptor agonist used as a sedative .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3 |
InChI Key |
IKLDDWSUHKLYJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)butan-1-amine typically involves the alkylation of 2,3-dimethylphenylamine with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
1-(2,3-Dimethylphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 1-(2,3-Dimethylphenyl)butan-1-amine, differing primarily in substituent patterns on the aromatic ring or the amine chain:
Key Observations :
- Substituent Position : The 2,3-dimethylphenyl group in the target compound and dexmedetomidine may enhance lipophilicity and receptor binding compared to methoxy or fluorine substituents .
- Amine Chain : The position of the amine group (1-amine vs. 2-amine) affects molecular conformation and interaction with biological targets. For example, 2-amine derivatives like α-Ethyl 2C-D exhibit altered pharmacokinetics .
Physicochemical Properties
The table below highlights critical physicochemical parameters derived from computational and experimental
Analysis :
- The 2,3-dimethylphenyl group in the target compound likely confers moderate lipophilicity (XLogP ~2.5), balancing membrane permeability and solubility.
- Methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl) show higher polar surface areas, suggesting reduced blood-brain barrier penetration compared to the target compound .
Biological Activity
1-(2,3-Dimethylphenyl)butan-1-amine, also known as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its stimulant properties.
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with monoamine neurotransmitter systems. Research indicates that it may act as a releasing agent for neurotransmitters such as dopamine and norepinephrine. This mechanism is similar to that of other compounds in the phenethylamine class, which often exhibit stimulant effects.
Stimulant Effects
Studies have shown that this compound can induce significant stimulant effects in animal models. These effects are characterized by increased locomotor activity and heightened alertness. The compound has been observed to elevate levels of dopamine in the brain, contributing to its stimulatory properties.
Neuropharmacological Studies
In neuropharmacological assessments:
- Dopamine Release : The compound has been shown to enhance dopamine release in the striatum, a key area involved in reward and motor control.
- Norepinephrine Modulation : It also appears to influence norepinephrine levels, which can affect mood and arousal.
Study 1: Stimulant Properties in Rodents
A study conducted on rodents demonstrated that administration of this compound resulted in a dose-dependent increase in locomotor activity. The results indicated a significant elevation in both horizontal and vertical movements compared to control groups.
| Dose (mg/kg) | Horizontal Activity (counts) | Vertical Activity (counts) |
|---|---|---|
| 0 | 50 | 10 |
| 5 | 120 | 30 |
| 10 | 200 | 60 |
Study 2: Neurotransmitter Analysis
Another investigation focused on the effects of the compound on neurotransmitter levels in the brain. Using microdialysis techniques, researchers found that administration led to a significant increase in extracellular dopamine levels within the nucleus accumbens.
| Time Post-Injection (min) | Dopamine Level (pg/μL) |
|---|---|
| 0 | 5 |
| 30 | 15 |
| 60 | 25 |
Safety and Toxicology
While the stimulant effects of this compound are notable, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors. Long-term studies are necessary to fully understand the implications of its use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
